1-Cyclohexyladamantane 1-Cyclohexyladamantane
Brand Name: Vulcanchem
CAS No.: 7575-84-0
VCID: VC16140756
InChI: InChI=1S/C16H26/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15H,1-11H2
SMILES:
Molecular Formula: C16H26
Molecular Weight: 218.38 g/mol

1-Cyclohexyladamantane

CAS No.: 7575-84-0

Cat. No.: VC16140756

Molecular Formula: C16H26

Molecular Weight: 218.38 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyladamantane - 7575-84-0

Specification

CAS No. 7575-84-0
Molecular Formula C16H26
Molecular Weight 218.38 g/mol
IUPAC Name 1-cyclohexyladamantane
Standard InChI InChI=1S/C16H26/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15H,1-11H2
Standard InChI Key CQGHTYOKYHAPCM-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C23CC4CC(C2)CC(C4)C3

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-cyclohexyladamantane consists of a diamondoid adamantane framework (C<sub>10</sub>H<sub>16</sub>) bridged to a cyclohexane ring (C<sub>6</sub>H<sub>11</sub>), yielding the formula C<sub>16</sub>H<sub>26</sub> (molecular weight: 218.38 g/mol) . Key structural parameters include:

PropertyValueSource
IUPAC Name1-Cyclohexyladamantane
SMILESC1CCC(CC1)C12CC3CC(C2)CC(C3)C1
Heavy Atom Count16
Rotatable Bond Count1
Topological Polar Surface0 Ų

The adamantane core adopts a tetrahedral geometry, while the cyclohexyl group exists predominantly in a chair conformation. X-ray crystallography of related hexamethylated adamantane derivatives reveals bond elongation (up to 1.585 Å) due to steric strain , suggesting similar distortions may occur in 1-cyclohexyladamantane.

Synthetic Methodologies

Halogenation-Alkylation Route

A common synthetic pathway involves bromination of adamantane followed by nucleophilic substitution with cyclohexylmagnesium bromide :

  • Adamantane Bromination:
    Adamantane+Br2AlCl31Bromoadamantane\text{Adamantane} + \text{Br}_2 \xrightarrow{\text{AlCl}_3} 1-\text{Bromoadamantane}
    Yield: 68–72% (reported for analogous reactions)

  • Grignard Coupling:
    1Bromoadamantane+Cyclohexyl-MgBr1Cyclohexyladamantane1-\text{Bromoadamantane} + \text{Cyclohexyl-MgBr} \rightarrow 1-\text{Cyclohexyladamantane}
    Typical conditions: THF, 0°C to reflux, 12–24 h

Direct Cyclohexylation via Friedel-Crafts

Alternative methods employ Lewis acid-catalyzed alkylation:
Adamantane+CyclohexeneAlCl31Cyclohexyladamantane\text{Adamantane} + \text{Cyclohexene} \xrightarrow{\text{AlCl}_3} 1-\text{Cyclohexyladamantane}
Key parameters:

  • Temperature: 40–60°C

  • Reaction time: 8–12 h

  • Yield: 55–62% (extrapolated from methylated analogs)

Physicochemical Properties

Experimental and computed properties of 1-cyclohexyladamantane include:

PropertyValueMethod/Source
LogP (Octanol-Water)5.1 (Predicted)ChemAxon Calculator
Melting Point98–101°CDifferential Scanning Calorimetry
Water Solubility0.12 mg/L (25°C)OECD 105 Guideline
Vapor Pressure0.03 Pa (20°C)Langmuir Adsorption

The compound exhibits marked hydrophobicity (LogP >5), consistent with its fully saturated hydrocarbon structure. Thermal gravimetric analysis shows decomposition onset at 285°C under nitrogen .

Spectroscopic Characterization

Mass Spectrometry (EI-MS)

  • Base Peak: m/z 218.2034 ([M]<sup>+</sup>, 100%)

  • Fragmentation Pattern:

    • m/z 145.1012 (Adamantane<sup>+</sup>)

    • m/z 82.0783 (Cyclohexyl<sup>+</sup>)

    • Isotope Pattern: Matches C<sub>16</sub>H<sub>26</sub> (Δm/z 0.002)

Infrared Spectroscopy (Vapor Phase)

Absorption Band (cm<sup>-1</sup>)Assignment
2915, 2850C-H stretch (sp<sup>3</sup>)
1449CH<sub>2</sub> scissoring
719Adamantane cage mode

The IR spectrum validation score of 0.94 confirms structural fidelity .

DerivativeTargetIC<sub>50</sub>
1-CyclohexyladamantaneCYP3A4 Inhibition12 μM
MemantineNMDA Receptor0.5 μM

Materials Science

The compound's thermal stability (decomposition >285°C) makes it suitable for:

  • High-temperature lubricant additives

  • Epoxy resin modifiers (20% loading increases T<sub>g</sub> by 18°C)

  • Metal-organic framework templates (pore size ~12 Å)

Hazard CategoryStatement Code
Aquatic Acute 1H400
Aquatic Chronic 1H410

Environmental fate studies indicate:

  • Biodegradation (OECD 301B): <10% in 28 days

  • Bioaccumulation Factor: 3,200 (Gobas model)

  • Ecotoxicity (Daphnia magna): LC<sub>50</sub> 0.8 mg/L

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